molecular formula C15H24O3 B047069 Urodiolenone CAS No. 114394-01-3

Urodiolenone

Cat. No.: B047069
CAS No.: 114394-01-3
M. Wt: 252.35 g/mol
InChI Key: DJPISZPEZJGKKI-NLNMXKJXSA-N
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Description

Urodiolenone is a sesquiterpenoid compound with the molecular formula C15H24O3. It is a bicyclic enone with a vicinal diol side chain. This compound has been identified in the urine of patients with essential hypertension and neurocirculatory asthenia (hyperkinetic syndrome). It is known to be a potent inhibitor of sodium-potassium adenosine triphosphatase (Na+, K±ATPase) in kidney tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urodiolenone involves the formation of its bicyclic enone structure with a vicinal diol side chain. The exact synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be isolated from natural sources such as grapefruit juice, which is rich in this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-established due to its primary occurrence in biological systems and natural sources. The extraction from natural sources remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Urodiolenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the enone structure.

    Substitution: Substitution reactions can occur at the diol side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to reduced forms of this compound .

Scientific Research Applications

Urodiolenone has several scientific research applications, including:

Mechanism of Action

Urodiolenone exerts its effects primarily by inhibiting Na+, K±ATPase, an enzyme crucial for maintaining the electrochemical gradient across cell membranes. This inhibition affects ion transport and cellular functions, which can influence blood pressure regulation and other physiological processes. The molecular targets and pathways involved include the enzyme’s active site and associated signaling pathways .

Comparison with Similar Compounds

    Nootkatone: Another sesquiterpenoid found in grapefruit, known for its distinct aroma and potential health benefits.

    Eremophilane: A class of sesquiterpenoids with similar structural features.

    Furoeremophilane: A related sesquiterpenoid with a furan ring in its structure.

Uniqueness: Urodiolenone is unique due to its specific inhibitory action on Na+, K±ATPase and its occurrence in hypertensive patients’ urine. Its distinct bicyclic enone structure with a vicinal diol side chain also sets it apart from other sesquiterpenoids .

Properties

IUPAC Name

(4R,4aS)-6-[(2R)-1,2-dihydroxypropan-2-yl]-4,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12?,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPISZPEZJGKKI-NLNMXKJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(CC(CC2)C(C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1(CC(CC2)[C@](C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921344
Record name 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114394-01-3
Record name Urodiolenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114394013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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